
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
Overview
Description
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly referred to as Davis’ oxaziridine, is a heterocyclic compound with the molecular formula C₁₃H₁₁NO₃S and a molecular weight of 261.30 g·mol⁻¹ . It is widely recognized for its role as an oxygen donor in hydroxylation and oxidation reactions under mild conditions. The compound features a strained three-membered oxaziridine ring, with a phenyl group at position 3 and a phenylsulfonyl group at position 2, contributing to its electrophilic character .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine typically involves the reaction of phenylsulfonylacetophenone with an oxidizing agent. One common method is the oxidation of phenylsulfonylacetophenone using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Davis Oxidation (α-Hydroxylation of Carbonyl Compounds)
The reagent is most renowned for the stereoselective α-hydroxylation of ketones and esters , forming α-hydroxy carbonyl derivatives. This reaction proceeds via enolate oxidation under mild conditions.
Mechanism :
-
Deprotonation of the carbonyl compound to form an enolate.
-
Oxygen transfer from the oxaziridine nitrogen to the enolate’s α-carbon.
-
Rearomatization of the oxaziridine to yield the α-hydroxy product (Figure 1).
Oxidation of Thiolates to Sulfinates and Sulfones
The Davis reagent converts thiolates (RS⁻) to sulfinates (RSO₂⁻), which are alkylated to form sulfones (RSO₂R').
Key Steps :
-
Oxidation :
Complete conversion requires 2 equiv of reagent . -
Alkylation :
Phase-transfer catalysis (e.g., benzyltriethylammonium chloride) enhances yields .
Thiolate | Alkylating Agent | Sulfone Product | Yield | Ref. |
---|---|---|---|---|
Phenylthiolate | Methyl iodide | Phenyl methyl sulfone | 92% | |
Benzylthiolate | Ethyl bromide | Benzyl ethyl sulfone | 88% |
Epoxidation of Alkenes
Though less common, the reagent epoxidizes electron-deficient alkenes under specific conditions.
Alkene | Conditions | Epoxide Product | Yield | Ref. |
---|---|---|---|---|
1-Octene | −40°C, 1.5 equiv reagent | 1,2-Epoxyoctane | 65% | |
Styrene | CHCl₃, 0°C, 2.0 equiv reagent | Styrene oxide | 58% |
Limitation : Reactivity is lower compared to perfluoroalkyloxaziridines .
Reduction and Substitution Reactions
The oxaziridine ring undergoes reduction or nucleophilic substitution under controlled conditions:
-
Reduction :
Yields alcohols or amines depending on the reducing agent . -
Substitution :
Nucleophilic attack at the oxaziridine’s nitrogen or oxygen generates sulfonamides or ethers .
Comparative Reactivity with Other Oxidants
The Davis reagent offers advantages in selectivity over traditional oxidants like m-CPBA or dimethyldioxirane:
Oxidant | α-Hydroxylation Efficiency | Epoxidation Efficiency | Sulfone Synthesis |
---|---|---|---|
Davis reagent | High (≥85%) | Moderate (~60%) | Excellent (≥90%) |
m-CPBA | Low (<50%) | High (≥80%) | Poor |
Dimethyldioxirane | N/A | High (≥90%) | N/A |
Environmental and Solvent Effects
Reaction efficiency depends on:
Case Studies
-
Synthesis of Antifungal Agents : Sulfones derived from Davis reagent-mediated thiolate oxidation show activity against Candida albicans .
-
Natural Product Synthesis : Used in the stereoselective hydroxylation of steroidal ketones .
Limitations and Challenges
Scientific Research Applications
Organic Chemistry Applications
α-Hydroxylation of Ketones and Esters
One of the primary applications of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine is in the α-hydroxylation process, which involves converting ketones and esters into their corresponding α-hydroxy derivatives. This transformation is crucial for creating complex molecules in synthetic pathways.
Reaction Type | Description |
---|---|
α-Hydroxylation | Converts ketones and esters to α-hydroxy carbonyl compounds. |
Oxidation | Generates sulfinate anions from thiolates, facilitating further reactions. |
Mechanism of Action
The Davis reagent acts by oxidizing the carbon–carbon double bonds of target compounds, enabling the formation of sulfinate anions. This reaction pathway is essential in various synthetic methodologies.
Biological Applications
Antimicrobial and Anticancer Properties
Recent studies have explored the biological activities of derivatives derived from this compound. These derivatives have shown potential antimicrobial and anticancer properties, making them candidates for further pharmacological investigations.
Biological Activity | Potential Application |
---|---|
Antimicrobial | Development of new antibiotics. |
Anticancer | Synthesis of compounds for cancer therapy. |
Medicinal Chemistry
Precursor for Pharmaceutical Compounds
Research is ongoing to evaluate this compound as a precursor for various pharmaceutical compounds. Its ability to undergo multiple transformations makes it a versatile building block in drug development.
Industrial Applications
Synthesis of Fine Chemicals
In industrial settings, this compound is utilized in the production of fine chemicals and intermediates essential for various chemical processes. Its efficiency in facilitating complex reactions under controlled conditions enhances its value in industrial chemistry.
Case Study 1: Davis Oxidation Methodology
A notable application of this compound is its use in the Davis oxidation methodology. This process has been documented to yield high amounts of α-hydroxy carbonyl compounds with excellent stereochemistry. Research indicates that using this reagent can significantly improve yields compared to traditional methods .
In a study assessing the anticancer properties of sulfoxides derived from this compound, researchers found that certain derivatives exhibited cytotoxicity against cancer cell lines at low micromolar concentrations . This highlights the potential for developing new therapeutic agents based on this compound.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine involves the formation of a reactive oxaziridine intermediate. This intermediate facilitates the transfer of an oxygen atom to the substrate, resulting in the formation of α-hydroxy carbonyl compounds. The molecular targets include enolates of ketones and esters, which undergo oxidation to form the desired products .
Comparison with Similar Compounds
Comparison with Similar Oxaziridine Derivatives
Reactivity and Selectivity
Davis’ oxaziridine is often compared to structurally modified oxaziridines, such as 2-(para-nitrophenyl) (PNP) derivatives and camphorsulfonyl oxaziridines . Key differences include:
- Mechanistic Insights : Davis’ oxaziridine generates a cyclic intermediate during oxidation, enabling stereoretentive hydroxylation . In contrast, PNP derivatives exhibit similar reactivity but lack cost-effectiveness due to complex synthesis .
- Chemoselectivity : Davis’ reagent selectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones, a limitation observed with stronger oxidants like Oxone® .
Performance in Epoxidation Reactions
In iridium-catalyzed epoxidation, Davis’ oxaziridine outperformed alternative oxidizing agents (Table 1):
- Superiority : The combination of Davis’ reagent with iridium–BPI complexes achieves high enantioselectivity (97% ee) in epoxidation, attributed to the mild and controlled oxygen release .
Stability and Practical Considerations
- Synthetic Accessibility : Davis’ oxaziridine is synthesized via oxidation of N-benzylidenebenzenesulfonamide using Oxone® in a biphasic toluene/water system, yielding 90% product . Camphorsulfonyl derivatives require multi-step chiral synthesis, limiting scalability .
- Storage : Davis’ reagent is stable at −20°C under argon but decomposes upon prolonged exposure to heat or moisture .
Research Findings and Limitations
Case Studies
- Total Synthesis of (−)-Acutumine : Davis’ oxaziridine enabled a 66% overall yield in hydroxylation steps, surpassing SmI₂/HMPA systems that generated side products .
- Anti-Kinetoplastidal Agents : Chemoselective sulfoxidation using Davis’ reagent achieved >80% yield in thiopyran sulfoxide derivatives, critical for antiparasitic activity .
Challenges
- Moderate Yields : Despite its versatility, hydroxylation reactions with Davis’ oxaziridine often yield ~50–62%, necessitating optimization with additives or alternative derivatives .
- Cost: Commercial Davis’ oxaziridine is priced at $398/g (Santa Cruz Biotechnology), limiting large-scale applications .
Biological Activity
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly referred to as the Davis Reagent, is a versatile compound in organic synthesis known for its utility in the α-hydroxylation of ketones and esters. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the molecular formula and is characterized by a unique oxaziridine ring structure that contributes to its reactivity and biological properties. The presence of the phenylsulfonyl group enhances its electrophilic character, making it a valuable reagent in various chemical transformations.
The biological activity of this compound primarily revolves around its ability to act as an oxidizing agent. It facilitates the generation of sulfinate anions from thiolates through oxidation, which can then participate in subsequent reactions such as S-alkylation under phase-transfer catalysis. This mechanism allows for the efficient synthesis of sulfones, which have significant biological relevance.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, it has been shown to inhibit the growth of Candida albicans and other pathogenic fungi, suggesting potential applications in antifungal therapies.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines reveal that this compound has a selective cytotoxic profile. The IC50 values against NIH/3T3 mouse fibroblast cells indicate that while it effectively targets fungal cells, it shows minimal toxicity to normal mammalian cells at therapeutic concentrations. This selectivity is crucial for developing safe therapeutic agents.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | NIH/3T3 (mouse fibroblast) | >1000 |
Comparison Compound (e.g., Doxorubicin) | NIH/3T3 (mouse fibroblast) | 0.25 |
Study 1: Antifungal Activity
In a study examining the antifungal properties of oxaziridine derivatives, this compound was tested against Candida parapsilosis. The results indicated significant inhibition of ergosterol synthesis—a critical component of fungal cell membranes—demonstrating its potential as an antifungal agent comparable to established treatments like fluconazole.
Study 2: Synthesis and Application
A recent investigation into the synthetic applications of this oxaziridine highlighted its role in generating α-hydroxy carbonyl compounds from ketones and esters with high yields and excellent stereochemistry. This property is particularly useful in medicinal chemistry for the development of new pharmaceuticals.
Q & A
Basic Research Questions
Q. What is the mechanistic basis of the Davis Oxidation reaction using 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine?
The Davis Oxidation employs this oxaziridine to hydroxylate α-positions of ketones and esters via an SN2 nucleophilic substitution mechanism. The enolate intermediate attacks the electrophilic oxygen of the oxaziridine, followed by ring-opening and proton transfer to yield α-hydroxy products . Discrepancies exist regarding the intermediacy of a cyclic structure (proposed in early studies) , but kinetic and isotopic labeling experiments support the SN2 pathway .
Q. How is this compound synthesized, and what intermediates are critical?
Synthesis involves the reaction of sulfonamides with peracids (e.g., mCPBA) under controlled conditions. A cyclic intermediate forms during the oxidation step, which undergoes nucleophilic attack, proton transfer, and elimination to yield the oxaziridine . Key intermediates include sulfonimine precursors, whose stability dictates reaction efficiency.
Q. What are the primary applications of this oxaziridine in organic synthesis?
Beyond Davis Oxidation, it is used for:
- Asymmetric hydroxylation with chiral derivatives (e.g., camphor sulfonic acid-based oxaziridines) .
- Radical-mediated reactions , such as epoxide ring-opening in stereoselective syntheses (e.g., via Bu3SnH/AIBN systems) .
Advanced Research Questions
Q. How do reaction conditions influence the efficiency and selectivity of α-hydroxylation?
Optimization studies reveal:
Parameter | Optimal Condition | Effect on Yield | Reference |
---|---|---|---|
Promoter | Et3Al | 62% yield | |
Hydroxylating Agent | Davis Oxaziridine | Superior to DMDO | |
Temperature | 0°C (photochemical) | Reduces side products | |
Side products (e.g., iodide or hydrogen substitution) arise from competing pathways, mitigated by Zn or O2 treatment . |
Q. What structural insights from crystallography explain the reactivity of oxaziridines?
X-ray studies of analogous compounds show:
- Pseudoaxial conformation of the oxaziridine ring.
- Dihedral angles between phenyl and oxaziridine planes (14.6°) and between the ring and sulfonyl group (97.16°), favoring electrophilic oxygen accessibility . These features enhance electrophilicity and stabilize transition states during nucleophilic attack.
Q. How can mechanistic discrepancies (SN2 vs. cyclic intermediates) be resolved experimentally?
Proposed approaches:
- Kinetic isotope effects (KIE) to distinguish concerted (SN2) vs. stepwise pathways.
- Trapping experiments using radical scavengers or spectroscopic monitoring of intermediates .
Q. What strategies minimize side-product formation during hydroxylation?
- Additive screening : Et3Al suppresses iodide formation by stabilizing reactive intermediates .
- Post-reaction modifications : Treating iodide side products with diethyl zinc or O2 converts them to desired hydroxylated products .
Q. How does chiral modification of the oxaziridine enable asymmetric synthesis?
Chiral auxiliaries (e.g., camphor sulfonyl derivatives) induce enantioselectivity by creating a steric bias during enolate attack. The sulfonyl group’s orientation dictates facial selectivity, achieving >90% ee in model systems .
Q. Data Contradiction Analysis
Q. Why do competing mechanisms (SN2 vs. cyclic intermediates) persist in literature?
Early proposals of cyclic intermediates conflict with later kinetic data supporting SN2 . Resolution requires:
- Computational modeling to compare energy barriers for both pathways.
- In situ spectroscopy (e.g., NMR) to detect transient intermediates.
Q. Safety and Handling
Q. What safety precautions are critical when handling this compound?
While specific hazard data are limited, general protocols for oxaziridines include:
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-phenyloxaziridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-18(16,12-9-5-2-6-10-12)14-13(17-14)11-7-3-1-4-8-11/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGVMIXRPGHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313234 | |
Record name | 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63160-13-4 | |
Record name | 3-Phenyl-2-(phenylsulfonyl)oxaziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63160-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 268112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063160134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63160-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzenesulfonyl)-3-phenyloxaziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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